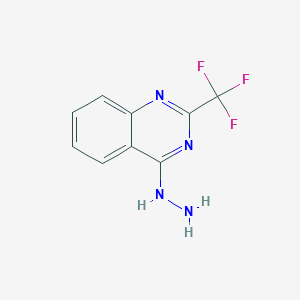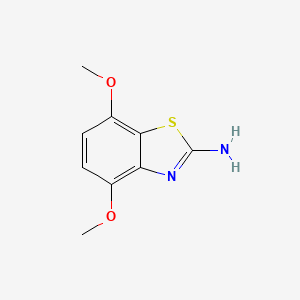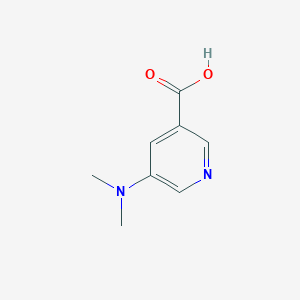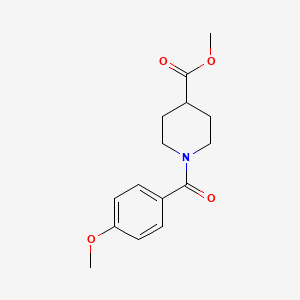
4-Hydrazino-2-(trifluorométhyl)quinazoline
Vue d'ensemble
Description
4-Hydrazino-2-(trifluoromethyl)quinazoline (4-H2TQ) is a synthetic compound that has been used in various scientific research applications. This compound has been found to possess a number of biochemical and physiological effects, and has been used in laboratory experiments to investigate a range of topics.
Applications De Recherche Scientifique
Recherche en protéomique
La 4-Hydrazino-2-(trifluorométhyl)quinazoline est utilisée dans la recherche en protéomique. Ce domaine implique l’étude à grande échelle des protéines, en particulier leurs structures et leurs fonctions . Le rôle spécifique du composé dans la protéomique n’est pas détaillé, mais il est probable qu’il soit utilisé comme réactif ou comme élément constitutif dans la synthèse de molécules plus complexes qui interagissent avec les protéines pour l’étude.
Recherche sur le cancer
En recherche sur le cancer, ce composé a été utilisé pour concevoir et synthétiser des dérivés de la N-aryl-2-trifluorométhyl-quinazoline-4-amine. Ces dérivés sont évalués pour leurs activités anticancéreuses contre diverses lignées cellulaires, telles que PC3, K562 et HeLa, par le biais du test MTT . L’accent est mis sur la découverte de nouveaux inhibiteurs capables de cibler des protéines ou des voies spécifiques impliquées dans la progression du cancer.
Inhibition de l’hélicase de Werner
Le composé a montré un potentiel dans l’inhibition de l’hélicase de Werner (WRN), une enzyme qui joue un rôle crucial dans la réplication et la réparation de l’ADN . Les inhibiteurs de l’hélicase WRN sont considérés comme prometteurs pour le développement de nouvelles thérapies anticancéreuses, car ils peuvent entraîner la mort sélective des cellules cancéreuses tout en épargnant les cellules normales.
Activité cytotoxique
Des recherches ont indiqué que certains dérivés de la this compound, en particulier les dérivés bromés, présentent une activité cytotoxique significative . Cette activité est cruciale dans le développement d’agents chimiothérapeutiques capables de tuer efficacement les cellules cancéreuses.
Sécurité et manipulation
Bien qu’il ne s’agisse pas d’une application directe en recherche, la compréhension de la sécurité et de la manipulation de ce composé est cruciale pour les chercheurs. Il présente des informations de sécurité et des recommandations de précaution spécifiques associées à son utilisation, telles que des avertissements concernant les effets nocifs en cas d’ingestion, de contact avec la peau ou d’inhalation . Une manipulation et des mesures de sécurité appropriées sont essentielles pour son utilisation dans tout laboratoire.
Formule moléculaire et propriétés
La formule moléculaire de la this compound est C9H7F3N4, et sa masse moléculaire est de 228,18. La connaissance de ses propriétés moléculaires est essentielle pour que les chercheurs comprennent son comportement et ses interactions potentielles dans diverses applications .
Disponibilité et approvisionnement
Pour les chercheurs intéressés par l’utilisation de ce composé, des informations sur sa disponibilité, son approvisionnement et son prix sont essentielles. Il est disponible à l’achat auprès de fournisseurs de produits chimiques spécialisés, ce qui soutient son utilisation dans des applications de recherche avancées .
Safety and Hazards
The safety information available indicates that 4-Hydrazino-2-(trifluoromethyl)quinazoline is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mécanisme D'action
Target of Action
The primary target of 4-Hydrazino-2-(trifluoromethyl)quinazoline is the Werner (WRN) helicase . The WRN protein plays a crucial role in DNA replication and repair, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
4-Hydrazino-2-(trifluoromethyl)quinazoline interacts with the WRN helicase, inhibiting its function . This interaction disrupts the normal process of DNA replication and repair, leading to DNA damage accumulation and cell death .
Biochemical Pathways
The inhibition of WRN helicase affects the DNA replication and repair pathways . This leads to the accumulation of DNA damage, triggering the cell’s apoptosis pathway and resulting in cell death .
Pharmacokinetics
Its molecular weight of 22818 suggests that it may have good bioavailability
Result of Action
The result of 4-Hydrazino-2-(trifluoromethyl)quinazoline’s action is the induction of cell death, particularly in cancer cells . By inhibiting the WRN helicase, it disrupts DNA replication and repair, leading to DNA damage accumulation and triggering apoptosis .
Analyse Biochimique
Biochemical Properties
4-Hydrazino-2-(trifluoromethyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s hydrazino group allows it to form stable complexes with metal ions, which can further influence its biochemical interactions .
Cellular Effects
The effects of 4-Hydrazino-2-(trifluoromethyl)quinazoline on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 4-Hydrazino-2-(trifluoromethyl)quinazoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its molecular interactions. These interactions can result in changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydrazino-2-(trifluoromethyl)quinazoline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 4-Hydrazino-2-(trifluoromethyl)quinazoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
4-Hydrazino-2-(trifluoromethyl)quinazoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and alter the levels of various metabolites. Its interactions with specific enzymes can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 4-Hydrazino-2-(trifluoromethyl)quinazoline within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which determine its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
4-Hydrazino-2-(trifluoromethyl)quinazoline exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
[2-(trifluoromethyl)quinazolin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZZCRXGECYMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363080 | |
| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
154136-31-9 | |
| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)




![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)


